molecular formula C19H17N3O B2660755 N-((5-cyclopropylpyridin-3-yl)methyl)quinoline-2-carboxamide CAS No. 2034312-74-6

N-((5-cyclopropylpyridin-3-yl)methyl)quinoline-2-carboxamide

Cat. No. B2660755
CAS RN: 2034312-74-6
M. Wt: 303.365
InChI Key: IXXKCURUIOTKBS-UHFFFAOYSA-N
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Description

Synthesis Analysis

Quinoline, the core structure of the compound, has been synthesized using various protocols such as Gould–Jacob, Friedl¨ander, P fitzinger, Skraup, Doebner–von Miller and Conrad–Limpach . Transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions and green reaction protocols are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

Quinoline, a key component of the compound, has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety, with the molecular formula C9H7N . The compound also contains a carboxamide group attached to the quinoline core.


Chemical Reactions Analysis

Quinoline derivatives have been synthesized using various methods, including reactions with α,β-unsaturated aldehydes . The synthesis of quinoline derivatives often involves the construction of the quinoline scaffold followed by functionalization for biological and pharmaceutical activities .

Future Directions

The future directions for “N-((5-cyclopropylpyridin-3-yl)methyl)quinoline-2-carboxamide” could involve further exploration of its biological activities and potential applications in medicinal chemistry. Given the diverse applications of quinoline derivatives, this compound could be a valuable scaffold for the development of new drugs .

properties

IUPAC Name

N-[(5-cyclopropylpyridin-3-yl)methyl]quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O/c23-19(18-8-7-15-3-1-2-4-17(15)22-18)21-11-13-9-16(12-20-10-13)14-5-6-14/h1-4,7-10,12,14H,5-6,11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXXKCURUIOTKBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN=CC(=C2)CNC(=O)C3=NC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(5-cyclopropylpyridin-3-yl)methyl]quinoline-2-carboxamide

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